Pipradrol-d5 Hydrochloride Pipradrol-d5 Hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018650
InChI: InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D;
SMILES:
Molecular Formula: C18H22ClNO
Molecular Weight: 308.9 g/mol

Pipradrol-d5 Hydrochloride

CAS No.:

Cat. No.: VC18018650

Molecular Formula: C18H22ClNO

Molecular Weight: 308.9 g/mol

* For research use only. Not for human or veterinary use.

Pipradrol-d5 Hydrochloride -

Specification

Molecular Formula C18H22ClNO
Molecular Weight 308.9 g/mol
IUPAC Name (2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol;hydrochloride
Standard InChI InChI=1S/C18H21NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-6,9-12,17,19-20H,7-8,13-14H2;1H/i1D,3D,4D,9D,10D;
Standard InChI Key KIFIYUHFHGSNHL-SQJASTRZSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCCCN2)(C3=CC=CC=C3)O)[2H])[2H].Cl
Canonical SMILES C1CCNC(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

Pipradrol-d5 Hydrochloride has a molecular weight of 308.9 g/mol and the IUPAC name (2,3,4,5,6-pentadeuteriophenyl)-phenyl-piperidin-2-ylmethanol; hydrochloride. Its structure features a piperidine ring linked to two phenyl groups, one of which is fully deuterated at the aromatic positions .

Table 1: Key Chemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₂ClNO
Molecular Weight308.9 g/mol
Deuterium Substitution5 positions (aromatic ring)
SMILES[2H]C1=C(C(=C(C(=C1[2H])[2H])...

Synthesis and Deuteration Strategies

The synthesis of Pipradrol-d5 Hydrochloride involves deuteration of the parent compound, pipradrol. Recent advancements in palladium-catalyzed deuteration methods using deuterium oxide (D₂O) have enabled efficient incorporation of deuterium into aromatic substrates . This approach avoids traditional organometallic reagents, which are less compatible with functional groups .

Pharmacological Profile

Mechanism of Action

Like pipradrol, the deuterated form acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), increasing synaptic concentrations of these neurotransmitters . Studies suggest its rewarding effects involve D₁ dopamine receptor activation, a pathway critical in addiction research .

Pharmacokinetics

  • Absorption: Rapid systemic absorption, similar to non-deuterated pipradrol .

  • Metabolism: Deuteration slows hepatic metabolism, potentially extending half-life .

  • Excretion: Primarily renal (3.5%) and fecal (5%) .

Table 2: Comparative Pharmacokinetics of Pipradrol and Pipradrol-d5

ParameterPipradrolPipradrol-d5
Half-life~4 hoursExtended (studies ongoing)
Metabolic StabilityModerateHigh (deuterium effect)
Detection in MSChallengingEnhanced signal

Research Applications

Metabolic Tracing

Deuteration allows precise tracking of pipradrol’s distribution and metabolism in biological systems. For example, studies using Pipradrol-d5 Hydrochloride have elucidated hepatic clearance pathways and identified reactive metabolites.

Neuropharmacology

Pipradrol-d5 is used to investigate dopamine signaling dynamics. In rodent models, it has been applied to study conditioned place preference (CPP), revealing dose-dependent reward responses .

Analytical Chemistry

As a stable isotope-labeled internal standard, Pipradrol-d5 Hydrochloride improves quantification accuracy in liquid chromatography-mass spectrometry (LC-MS). Its use minimizes matrix effects in forensic and clinical toxicology .

Comparison with Analogues

Table 3: Pipradrol-d5 vs. Related Compounds

CompoundKey DifferenceApplication
DesoxypipradrolLonger duration of actionAbuse potential studies
MethylphenidateShorter half-lifeADHD treatment
Pipradrol (non-deut.)Lower metabolic stabilityHistorical CNS stimulant

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